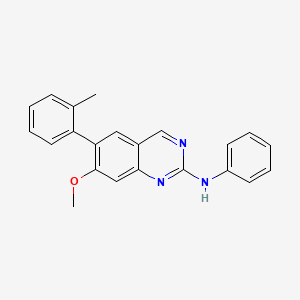![molecular formula C22H28N2O7 B8628093 diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate](/img/structure/B8628093.png)
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate
Overview
Description
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamido group, a phthalimido group, and a malonate ester. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalimido Intermediate: The synthesis begins with the reaction of phthalic anhydride with an appropriate amine to form the phthalimido intermediate.
Alkylation: The phthalimido intermediate is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Acetamidation: The resulting compound is then reacted with acetic anhydride to introduce the acetamido group.
Malonate Ester Formation: Finally, the compound is esterified with diethyl malonate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The acetamido and phthalimido groups can form hydrogen bonds and other interactions with biological targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate: Unique due to its combination of acetamido, phthalimido, and malonate ester groups.
Diethyl 2-acetamido-2-(5-aminopentyl)-malonate: Lacks the phthalimido group, resulting in different reactivity and applications.
Diethyl 2-acetamido-2-(5-phthalimidopentyl)-succinate: Similar structure but with a succinate ester instead of a malonate ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both acetamido and phthalimido groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H28N2O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[5-(1,3-dioxoisoindol-2-yl)pentyl]propanedioate |
InChI |
InChI=1S/C22H28N2O7/c1-4-30-20(28)22(23-15(3)25,21(29)31-5-2)13-9-6-10-14-24-18(26)16-11-7-8-12-17(16)19(24)27/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3,(H,23,25) |
InChI Key |
AQWXRDXJAJAWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Benzyloxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B8628011.png)
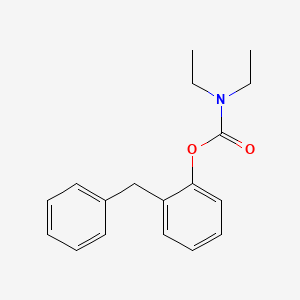

![4-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoic acid](/img/structure/B8628050.png)
![3-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine](/img/structure/B8628064.png)

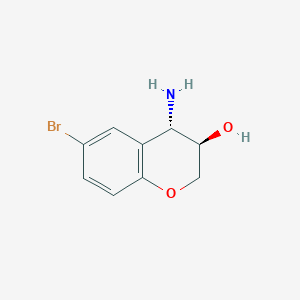
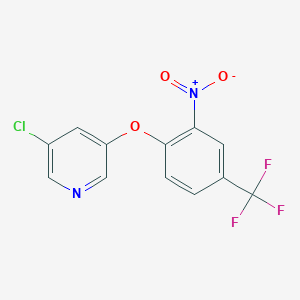
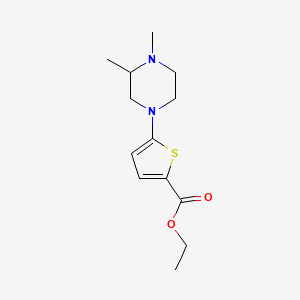


![2-[1-(4-Nitrophenyl)ethylidene]malononitrile](/img/structure/B8628114.png)
